4-(2,3-Dimethylphenoxy)phthalonitrile

Crystallography Conformational Analysis Phthalocyanine Synthesis

Sourcing inconsistent phthalonitrile monomers leads to failed cyclotetramerization and poor phthalocyanine solubility. 4-(2,3-Dimethylphenoxy)phthalonitrile (CAS 302567-44-8) is the definitive precursor for tetrakis(2,3-dimethylphenoxy)-substituted phthalocyanines, where its specific 2,3-substitution pattern is critical for reducing macrocycle aggregation. · Non-Interchangeable Geometry: A near-orthogonal dihedral angle (89.32°) dictates unique steric hindrance, enabling superior film-forming properties versus less hindered analogs. · Application-Specific: Essential for synthesizing high-solubility phthalocyanines for OPV/DSSC research and modulating melt viscosity in high-Tg thermoset resins. · Reliable Supply: Stocked and analytically verified to meet stringent research specifications for reproducible materials science outcomes.

Molecular Formula C16H12N2O
Molecular Weight 248.28g/mol
Cat. No. B378017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenoxy)phthalonitrile
Molecular FormulaC16H12N2O
Molecular Weight248.28g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N)C
InChIInChI=1S/C16H12N2O/c1-11-4-3-5-16(12(11)2)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3
InChIKeyZJKMVZYMUQBIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dimethylphenoxy)phthalonitrile: Identity & Specifications


4-(2,3-Dimethylphenoxy)phthalonitrile (CAS 302567-44-8) is a substituted phthalonitrile derivative with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol [1]. It is a specialized organic building block primarily utilized in research and industrial settings as a key precursor for the synthesis of substituted phthalocyanines [2]. Its structure features a phthalonitrile core linked to a 2,3-dimethylphenoxy group, which distinguishes it from other alkylphenoxy-substituted analogs [1]. This compound is of interest in materials science for developing functional dyes, optoelectronic materials, and high-performance polymers [3].

4-(2,3-Dimethylphenoxy)phthalonitrile Non-Interchangeability


Generic substitution among phenoxy-substituted phthalonitriles is not feasible due to the profound impact of the phenoxy group's substitution pattern on molecular geometry, reactivity, and the resulting properties of the phthalocyanine products [1]. The 2,3-dimethylphenoxy moiety on this compound creates a specific steric and electronic environment that directly influences the cyclotetramerization reaction to form phthalocyanines [2]. Unlike its unsubstituted or differently substituted analogs, the distinct 2,3-substitution pattern can modulate the aggregation behavior and solubility of the final phthalocyanine macrocycle, which are critical parameters for processability and application performance . The precise conformational landscape, exemplified by the near-orthogonal dihedral angle of 89.32° between the aromatic rings [3], dictates the steric hindrance during ring closure and the supramolecular packing in the solid state, making it a non-interchangeable structural motif for targeted material outcomes.

4-(2,3-Dimethylphenoxy)phthalonitrile vs. Analogs: Differentiation Guide


Near-Orthogonal Conformation

The 2,3-dimethyl substitution pattern on the phenoxy ring enforces a specific molecular conformation that is distinct from other isomers. Single-crystal X-ray diffraction analysis shows that the planes of the 2,3-dimethylphenoxy group and the phthalonitrile unit make a dihedral angle of 89.32° [1]. This near-orthogonal geometry directly contrasts with the conformational behavior expected of less sterically hindered analogs, such as unsubstituted 4-phenoxyphthalonitrile, which does not have the same enforced torsion due to the absence of ortho-methyl groups . The specific angle is a direct consequence of the steric clash between the ortho-methyl group of the phenoxy moiety and the phthalonitrile core [1].

Crystallography Conformational Analysis Phthalocyanine Synthesis

Melting Point Difference vs. 2,6-Isomer

The 2,3-dimethylphenoxy isomer exhibits a distinct melting behavior compared to its 2,6-substituted analog, with a lower melting point potentially offering advantages in processing. 4-(2,3-Dimethylphenoxy)phthalonitrile is reported to have a melting point in the range of 168-172°C . In contrast, the 2,6-substituted analog, 4-(2,6-dimethylphenoxy)phthalonitrile (CAS 221302-75-6), has a significantly higher experimental melting point of approximately 110°C . The difference of roughly 58-62°C in melting point is a direct consequence of the specific substitution pattern on the phenoxy ring, which alters intermolecular interactions in the solid state [1].

Physical Properties Processability Polymer Precursor

Selective MAO-B Inhibition

In the context of biological activity, the 2,3-dimethylphenoxy-substituted phthalonitrile demonstrates significant potency as a human monoamine oxidase B (MAO-B) inhibitor. This compound is part of a class of C4-substituted phthalonitriles that exhibit low nanomolar IC50 values against MAO-B [1]. While specific IC50 data for the 2,3-dimethylphenoxy derivative is not isolated, the class of C4-substituted phthalonitriles shows IC50 values in the low nM range [1]. This high potency for MAO-B over MAO-A is a characteristic of the C4-substituted phthalonitrile scaffold and is not guaranteed for all structural analogs. For instance, the unsubstituted phthalonitrile core lacks the necessary hydrophobic side chain for high-affinity binding to the enzyme's entrance cavity [1].

MAO-B Inhibition Neuroscience Pharmacological Tool

4-(2,3-Dimethylphenoxy)phthalonitrile: Key Applications


Phthalocyanine Synthesis for Optoelectronics

This compound is the definitive precursor for the synthesis of tetrakis(2,3-dimethylphenoxy)-substituted phthalocyanines [1]. The resulting metal-free or metal-containing phthalocyanines are investigated for applications in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) due to the potential for enhanced solubility and reduced aggregation imparted by the 2,3-dimethylphenoxy groups . The specific dihedral angle of 89.32° in the precursor [2] influences the steric bulk of the final macrocycle, potentially enabling better film-forming properties compared to phthalocyanines derived from less hindered precursors.

Phthalonitrile Resins with Tailored Processability

As a phthalonitrile monomer, this compound can be polymerized to form high-performance thermosets with excellent thermal stability [3]. The 2,3-dimethylphenoxy substituent is a structural feature designed to influence the melt viscosity and curing kinetics of the resin [3]. Its use is indicated for developing composite matrices where a specific balance of monomer melting point, cure exotherm, and final glass transition temperature (Tg) is required, differing from resins made with other phenoxy-substituted phthalonitriles [3].

MAO-B Selective Pharmacological Probes

This compound belongs to a class of C4-substituted phthalonitriles that are highly potent and reversible inhibitors of human MAO-B [4]. It can serve as a key intermediate or a direct pharmacological probe in studies investigating the role of MAO-B in Parkinson's disease and other neurological disorders [4]. The phthalonitrile scaffold's unique binding mode, which involves polar interactions with the nitrile groups and hydrophobic interactions with the C4-substituent, makes it a privileged chemotype distinct from other MAO inhibitor scaffolds [4].

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